Quinoline-3-sulfonyl chloride hydrochloride

Description

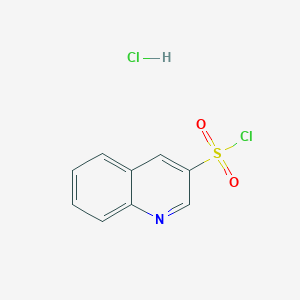

Quinoline-3-sulfonyl chloride hydrochloride (CAS 159182-40-8) is a heterocyclic aromatic compound featuring a quinoline backbone with a sulfonyl chloride group at the 3-position and a hydrochloride counterion. Its molecular formula is C₉H₆ClNO₂S, with a molecular weight of 227.67 g/mol . The compound is a yellow solid, hygroscopic, and typically stored under inert conditions at -20°C to prevent decomposition .

Properties

Molecular Formula |

C9H7Cl2NO2S |

|---|---|

Molecular Weight |

264.13 g/mol |

IUPAC Name |

quinoline-3-sulfonyl chloride;hydrochloride |

InChI |

InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H |

InChI Key |

DIBKSUUABSMBHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Classical Sulfonation and Chlorination Approaches

The traditional preparation of quinoline-3-sulfonyl chlorides generally involves direct sulfonation of quinoline or substituted quinolines using chlorosulfonic acid, followed by chlorination with reagents such as thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride. However, these methods often require harsh conditions (high temperature, strong acids), generate corrosive gases, and pose environmental and safety challenges, limiting their suitability for large-scale industrial production.

For example, sulfonation of 3-methylquinoline with chlorosulfonic acid at 140 °C has been reported, but the strong acid and temperature conditions restrict scale-up due to equipment corrosion and hazardous emissions.

Improved methods have used chlorosulfonic acid for sulfonation and thionyl chloride or phosphorus chlorides for chlorination to enhance product purity. Yet, the use of sulfur- and phosphorus-containing reagents still results in corrosive byproducts and environmental concerns.

Novel Catalytic Cyclization and Chlorination Method Using Eutectic Solvents

A recent patented method addresses the limitations of classical approaches by employing a two-step process starting from 2-aminobenzenesulfonic acid:

Catalytic cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde in a eutectic solvent composed of choline chloride and zinc chloride (molar ratio 1:2). This reaction, catalyzed by Lewis acids such as aluminum chloride, tin(II) chloride, or ferric chloride, produces 3-methylquinoline-8-sulfonic acid under mild conditions.

Acyl chlorination of the resulting quinoline sulfonic acid using bis(trichloromethyl) carbonate as a chlorinating agent in the presence of an organic base (e.g., triethylamine, pyridine, or 1-methylpiperidine). This step proceeds at temperatures between 0–100 °C for 1–10 hours to yield the sulfonyl chloride hydrochloride.

This method offers several advantages:

Avoids the use of corrosive chlorosulfonic acid and phosphorus chlorides.

Operates under milder conditions, reducing environmental hazards.

Produces high-purity product suitable for pharmaceutical applications.

Is amenable to large-scale production with lower cost and improved safety.

Chemical Reactions Analysis

Types of Reactions

Quinoline-3-sulfonyl chloride hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Coupled Products: Formed by coupling reactions with other aromatic compounds.

Scientific Research Applications

Synthesis of Pharmaceuticals

Quinoline-3-sulfonyl chloride hydrochloride plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its use in the development of enzyme inhibitors, such as tissue-nonspecific alkaline phosphatase inhibitors. The compound can be reacted with anilines to generate sulfonamide derivatives, which exhibit biological activity against specific targets .

Case Study: Synthesis of TNAP Inhibitors

In a study where Quinoline-3-sulfonyl chloride was utilized to synthesize lead compounds for TNAP inhibitors, the resulting sulfonamide compounds demonstrated promising biological activity. This highlights the importance of Quinoline-3-sulfonyl chloride in drug discovery and development processes.

Bioconjugation Techniques

The compound is extensively used in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is vital for enhancing drug delivery systems and creating targeted therapies. By utilizing Quinoline-3-sulfonyl chloride, researchers can improve the efficacy and specificity of therapeutic agents .

Fluorescent Probes

Quinoline-3-sulfonyl chloride is also employed in the synthesis of fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes and understanding biological mechanisms at a molecular level. The ability to tag biomolecules with fluorescent markers allows researchers to track interactions and dynamics within living cells .

Analytical Chemistry

In analytical chemistry, Quinoline-3-sulfonyl chloride serves as a reagent that enhances the detection and quantification of various substances in complex mixtures. Its utility in improving analytical methods makes it an important tool for chemists working on substance identification and quantification .

Research in Material Science

The compound finds applications in material science, particularly in developing new materials with specific properties. For instance, it is used in creating functional polymers that can be tailored for industrial applications. The unique characteristics imparted by Quinoline-3-sulfonyl chloride allow for innovations in material design .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for synthesizing enzyme inhibitors and other bioactive compounds |

| Bioconjugation | Attaching biomolecules for improved drug delivery systems |

| Fluorescent Probes | Synthesis of probes for biological imaging |

| Analytical Chemistry | Reagent for enhancing detection and quantification methods |

| Material Science | Development of functional polymers with specific industrial properties |

Mechanism of Action

The mechanism of action of quinoline-3-sulfonyl chloride hydrochloride depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, some quinoline derivatives inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to antibacterial effects. The sulfonyl chloride group can also react with nucleophilic sites in biological molecules, modifying their activity.

Comparison with Similar Compounds

a. 4-Chloro-3-quinolinesulfonyl Chloride

- Structural Distinction : Contains a chlorine atom at the 4-position, meta- and ortho-activated by the sulfonyl chloride group, enhancing electrophilic substitution reactivity .

- Reactivity : Undergoes amination at both chlorine sites, enabling diverse derivatization (e.g., dual sulfonamide formation) .

- Applications : Used in pharmacological studies to explore sulfonamide bioactivity .

b. Quinoline-6-sulfonyl Chloride

c. 3-(Chloromethyl)quinoline Hydrochloride

d. 2-Ethyl-3-quinolinecarboxylic Acid Hydrochloride

- Carboxylic Acid Utility : The acid moiety facilitates conjugation reactions, useful in solid-phase peptide synthesis and metal-organic frameworks .

Biological Activity

Quinoline-3-sulfonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

This compound has the chemical formula and is characterized by its sulfonyl chloride functional group attached to a quinoline ring. This structure is crucial for its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. A study evaluating various quinoline-sulfonamide complexes found that certain derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, one compound showed an inhibition zone of 21 mm against S. aureus with a minimum inhibitory concentration (MIC) of .

| Compound | Target Pathogen | Inhibition Zone (mm) | MIC () |

|---|---|---|---|

| Quinoline-Sulfonamide Complex 4d | Staphylococcus aureus | 21 | |

| Quinoline-Sulfonamide Complex 4d | Escherichia coli | 19 | |

| Quinoline-Sulfonamide Complex 4d | Candida albicans | 25 |

2. Anticancer Activity

Research has shown that quinoline derivatives possess anticancer properties, particularly through their effects on various cancer cell lines. For example, quinoline compounds have been tested against HeLa (cervical cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines, revealing IC50 values in the low micromolar range. A specific derivative demonstrated IC50 values of , , and against these respective cell lines .

3. Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. A study focused on the inhibition of monoamine oxidase A (MAO-A), where certain quinoline derivatives formed stable adducts with key amino acids at the enzyme's active site, suggesting a mechanism for their inhibitory action. The binding energy for one of the most potent compounds was calculated at , indicating strong interactions with the enzyme .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various quinoline-sulfonamide complexes against multiple bacterial strains. The results indicated that modifications to the sulfonamide group significantly influenced antimicrobial activity, highlighting structure-activity relationships (SAR) that could guide future drug design.

Case Study 2: Anticancer Potential

In another investigation, researchers synthesized a series of quinoline derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings underscored the importance of specific substitutions on the quinoline ring that enhanced anticancer activity while minimizing cytotoxicity to normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.